molecular formula C28H29N3O3 B299407 N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

カタログ番号 B299407
分子量: 455.5 g/mol
InChIキー: RQUOKTXSBQJGAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as DPP-4 inhibitor, is a class of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone glucagon-like peptide 1 (GLP-1). GLP-1 is responsible for stimulating insulin secretion, reducing glucagon secretion, and slowing gastric emptying, all of which help to lower blood sugar levels.

作用機序

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors work by inhibiting the enzyme N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, which breaks down GLP-1. GLP-1 is responsible for stimulating insulin secretion, reducing glucagon secretion, and slowing gastric emptying, all of which help to lower blood sugar levels. By inhibiting N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors increase the levels of GLP-1, leading to improved glycemic control.
Biochemical and Physiological Effects:
N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several biochemical and physiological effects. They increase the levels of GLP-1, which stimulates insulin secretion, reduces glucagon secretion, and slows gastric emptying. They also improve beta-cell function, reduce insulin resistance, and lower blood pressure. Additionally, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have anti-inflammatory and antioxidant effects.

実験室実験の利点と制限

The advantages of using N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in lab experiments include their specificity for N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, their ability to increase GLP-1 levels, and their established safety profile. However, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have limitations, such as their short half-life, which may require frequent dosing, and their potential for off-target effects.

将来の方向性

Future research on N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors could focus on developing new compounds with improved pharmacokinetic properties, such as longer half-lives and increased selectivity for N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Additionally, research could explore the potential of N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in treating other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, research could investigate the mechanisms underlying the cardiovascular benefits of N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors, which could lead to the development of new therapies for cardiovascular disease.

合成法

The synthesis of N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors involves the use of various chemical reactions and techniques. One common method involves the condensation of 2,6-dimethylaniline with 4-ethylbenzaldehyde to form the intermediate compound N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-4-ethylbenzamide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.

科学的研究の応用

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their therapeutic potential in treating type 2 diabetes. Research has shown that N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors can improve glycemic control, reduce insulin resistance, and lower blood pressure in patients with type 2 diabetes. Additionally, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function.

特性

製品名

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

分子式

C28H29N3O3

分子量

455.5 g/mol

IUPAC名

N-[2-[(2,6-dimethylphenyl)carbamoyl]phenyl]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C28H29N3O3/c1-4-20-12-14-22(15-13-20)31-17-21(16-25(31)32)27(33)29-24-11-6-5-10-23(24)28(34)30-26-18(2)8-7-9-19(26)3/h5-15,21H,4,16-17H2,1-3H3,(H,29,33)(H,30,34)

InChIキー

RQUOKTXSBQJGAP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=CC=C4C)C

正規SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=CC=C4C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。